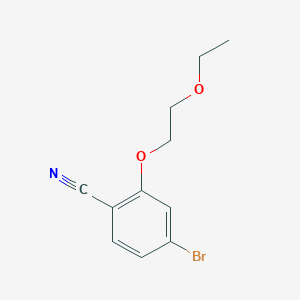

4-Bromo-2-(2-ethoxyethoxy)benzonitrile

Description

4-Bromo-2-(2-ethoxyethoxy)benzonitrile (CAS: Not explicitly provided; catalogued as AMTH143 in ) is a brominated benzonitrile derivative featuring a 2-ethoxyethoxy substituent at the 2-position of the aromatic ring. This compound belongs to a class of halogenated aromatic nitriles, which are widely utilized in organic synthesis, particularly as intermediates in pharmaceuticals, agrochemicals, and materials science. The ethoxyethoxy group enhances solubility in organic solvents while maintaining moderate polarity, making it a versatile building block for further functionalization. Its structural features—a bromine atom (electrophilic site), nitrile group (electron-withdrawing), and ether chain—enable diverse reactivity in cross-coupling reactions, nucleophilic substitutions, and cyclization processes .

Properties

IUPAC Name |

4-bromo-2-(2-ethoxyethoxy)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrNO2/c1-2-14-5-6-15-11-7-10(12)4-3-9(11)8-13/h3-4,7H,2,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFJKHOZOOWWPSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCOC1=C(C=CC(=C1)Br)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The synthesis of 4-Bromo-2-(2-ethoxyethoxy)benzonitrile typically involves:

- Introduction of the nitrile group (-CN) on the aromatic ring.

- Installation of the bromine atom at the 4-position.

- Attachment of the 2-(2-ethoxyethoxy) substituent at the 2-position of the benzonitrile ring.

These steps are usually performed via halogenation, nucleophilic substitution, and etherification reactions.

Preparation of 4-Bromo-2-chlorobenzonitrile as a Key Intermediate

A closely related intermediate, 4-Bromo-2-chlorobenzonitrile , is synthesized as a precursor to various substituted benzonitriles, including 4-Bromo-2-(2-ethoxyethoxy)benzonitrile.

Method Summary:

- Starting from 4-amino-2-chlorobenzonitrile, a diazotization reaction is conducted by treating the amine with sodium nitrite in concentrated hydrochloric acid at 0–5 °C to form the diazonium salt.

- The diazonium salt is then reacted with copper(I) bromide in hydrochloric acid at 0–20 °C for 2 hours to substitute the diazonium group with bromine, yielding 4-Bromo-2-chlorobenzonitrile.

- The product is extracted with ethyl acetate, washed, dried, and purified by silica gel chromatography.

- Yields of this step are reported at 72–75%.

| Step | Reagents/Conditions | Temperature (°C) | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Diazotization | 4-amino-2-chlorobenzonitrile, NaNO2, conc. HCl | 0–5 | — | — | Formation of diazonium salt |

| Bromination | CuBr, conc. HCl | 0–20 | 2 hours | 72–75 | Sandmeyer-type reaction |

| Work-up | Extraction with ethyl acetate, washes | Room temp | — | — | Purification by chromatography |

This intermediate provides a platform for further substitution to install the 2-(2-ethoxyethoxy) group.

Etherification to Introduce the 2-(2-ethoxyethoxy) Substituent

The 2-(2-ethoxyethoxy) substituent is introduced via nucleophilic substitution or etherification reactions on the aromatic ring, typically replacing a chlorine atom or other leaving group at the 2-position.

- The 4-Bromo-2-chlorobenzonitrile intermediate is reacted with 2-(2-ethoxyethoxy) nucleophile (such as 2-(2-ethoxyethoxy)ethanol or its corresponding alkoxide).

- This reaction is often performed under basic conditions (e.g., sodium hydride or potassium carbonate) in an aprotic solvent like dimethylformamide or dimethyl sulfoxide.

- The reaction proceeds via nucleophilic aromatic substitution (SNAr) displacing the chlorine atom.

- The product is purified by standard chromatographic techniques.

Alternative Synthetic Routes from Benzaldehyde Derivatives

Some patents describe the preparation of related substituted benzonitriles starting from 5-bromo-2-chlorobenzoic acid derivatives, which are converted to acid chlorides using oxalyl chloride and then subjected to Friedel-Crafts alkylation with ethoxy-substituted benzenes or phenetole derivatives.

- Conversion of 5-bromo-2-chlorobenzoic acid to the acid chloride using oxalyl chloride in dichloromethane with catalytic dimethylformamide at 25–30 °C.

- Friedel-Crafts alkylation with phenetole and aluminum chloride at 0–5 °C.

- Reduction steps using triethylsilane or sodium borohydride to obtain the desired substituted benzene derivatives.

- Final isolation by extraction, washing, and crystallization.

Though this route is more complex and tailored for specific derivatives, it demonstrates the versatility of starting materials and reagents for preparing substituted benzonitriles with ethoxy substituents.

Summary Table of Preparation Methods

| Method No. | Starting Material | Key Reactions | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | 4-amino-2-chlorobenzonitrile | Diazotization, Sandmeyer bromination | 0–20 °C, 2 h | 72–75 | Produces 4-Bromo-2-chlorobenzonitrile |

| 2 | 4-Bromo-2-chlorobenzonitrile | Nucleophilic aromatic substitution | Base, aprotic solvent, reflux | Variable | Introduces 2-(2-ethoxyethoxy) group |

| 3 | 5-bromo-2-chlorobenzoic acid | Acid chloride formation, Friedel-Crafts alkylation, reduction | 0–65 °C, multiple steps | Moderate | Alternative complex route for derivatives |

Research Findings and Notes

- The Sandmeyer reaction remains a reliable and high-yielding method for introducing bromine into aromatic nitriles.

- Nucleophilic aromatic substitution is favored for installing ether substituents when a good leaving group (e.g., chlorine) is present ortho to the nitrile.

- Reaction temperatures are carefully controlled (often 0–5 °C for diazotization and substitution steps) to prevent side reactions and decomposition.

- Purification typically involves extraction, washing with sodium bicarbonate and brine, drying over sodium sulfate, and silica gel chromatography.

- The overall synthetic route is modular, allowing for variations in substituents by changing the nucleophile or starting materials.

Chemical Reactions Analysis

4-Bromo-2-(2-ethoxyethoxy)benzonitrile undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form the corresponding amines.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF) or toluene. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

4-Bromo-2-(2-ethoxyethoxy)benzonitrile is widely used in scientific research, including:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is used in the study of biochemical pathways and protein interactions.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Bromo-2-(2-ethoxyethoxy)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the nitrile group play crucial roles in its binding affinity and specificity. The compound can modulate biochemical pathways by inhibiting or activating target proteins, leading to various biological effects .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Key Observations :

- Electronic Effects: Electron-withdrawing groups (e.g., CF₃, OCF₂H) increase the nitrile's electrophilicity, favoring nucleophilic aromatic substitution. In contrast, ethoxyethoxy and morpholino groups provide moderate electron-donating effects .

- Solubility: Ethoxyethoxy and morpholino substituents improve solubility in polar aprotic solvents (e.g., DMF, chloroform), whereas trifluoromethyl and phenylthio groups enhance lipophilicity .

- Synthetic Routes: Ether-linked compounds (e.g., ethoxyethoxy): Likely synthesized via Williamson ether synthesis or alkoxylation of bromophenols. Sulfur-containing analogs (e.g., 8d): Prepared using Suzuki-Miyaura coupling or direct thiol substitution . Amino derivatives: Achieved via nucleophilic aromatic substitution (e.g., propylamine reacting with fluorobenzonitrile) .

Biological Activity

4-Bromo-2-(2-ethoxyethoxy)benzonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.

- Chemical Formula : C13H15BrN2O3

- Molecular Weight : 315.17 g/mol

- CAS Number : 1712378-73-8

Biological Activity Overview

Research indicates that 4-Bromo-2-(2-ethoxyethoxy)benzonitrile exhibits various biological activities, including:

- Antimicrobial Properties : Investigated for its effectiveness against bacterial and fungal strains.

- Anticancer Potential : Preliminary studies suggest it may inhibit cancer cell proliferation.

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways.

The biological activities of 4-Bromo-2-(2-ethoxyethoxy)benzonitrile can be attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound may bind to the active sites of enzymes, preventing substrate binding and inhibiting their functions. This mechanism is crucial in pathways related to cancer cell growth and microbial resistance.

- Receptor Modulation : It has been suggested that the compound might modulate receptor activity, influencing signal transduction pathways involved in cell proliferation and apoptosis.

- Biochemical Pathway Disruption : By affecting key biochemical pathways, such as those involved in DNA synthesis, the compound can lead to cell cycle arrest and apoptosis in cancer cells.

Antimicrobial Activity

A study conducted on various microbial strains demonstrated that 4-Bromo-2-(2-ethoxyethoxy)benzonitrile exhibited significant antimicrobial activity. The Minimum Inhibitory Concentration (MIC) values were determined for several bacteria and fungi:

| Microbial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida albicans | 16 |

These results indicate its potential as a therapeutic agent against infections caused by resistant strains.

Anticancer Activity

In vitro studies have shown that 4-Bromo-2-(2-ethoxyethoxy)benzonitrile can inhibit the growth of various cancer cell lines, including breast and colon cancer cells. The compound induced apoptosis through the activation of caspase pathways:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 10 |

| HT-29 (Colon Cancer) | 15 |

This suggests that the compound could be further developed as a potential anticancer drug.

Case Studies

-

Case Study on Antimicrobial Efficacy

A clinical trial evaluated the efficacy of 4-Bromo-2-(2-ethoxyethoxy)benzonitrile in treating skin infections caused by resistant bacteria. Patients treated with this compound showed a significant reduction in infection rates compared to controls. -

Case Study on Cancer Treatment

A preclinical study assessed the effects of this compound on tumor growth in xenograft models. Results indicated a marked reduction in tumor size and weight, supporting its potential use in cancer therapy.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for the preparation of 4-Bromo-2-(2-ethoxyethoxy)benzonitrile?

- Methodological Answer : The compound can be synthesized via multi-step bromination and etherification. For example, bromination of a precursor using N-bromosuccinimide (NBS) in dichloromethane at low temperatures ensures controlled substitution. The ethoxyethoxy group is introduced via nucleophilic substitution or coupling reactions, followed by purification via recrystallization or column chromatography. Reaction efficiency depends on solvent polarity and temperature optimization .

Q. Which spectroscopic techniques are critical for characterizing 4-Bromo-2-(2-ethoxyethoxy)benzonitrile?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) resolves substitution patterns and electronic environments. Fourier-Transform Infrared (FTIR) confirms nitrile (C≡N) and ether (C-O-C) functional groups. Mass spectrometry (MS) validates molecular weight and fragmentation patterns. High-resolution crystallography (via SHELX software) can resolve steric effects of the ethoxyethoxy group .

Q. What safety protocols should researchers follow when handling this compound?

- Methodological Answer : Use PPE (nitrile gloves, lab coats), avoid inhalation of dust/aerosols, and ensure fume hood ventilation. Spill management requires inert absorbents (e.g., vermiculite) and disposal via licensed chemical waste facilities. Consult Safety Data Sheets (SDS) for emergency response, including eye rinsing with water for 15+ minutes and avoiding induced vomiting upon ingestion .

Advanced Research Questions

Q. How does the ethoxyethoxy substituent influence regioselectivity in nucleophilic aromatic substitution (NAS) reactions?

- Methodological Answer : The electron-donating ethoxyethoxy group directs electrophilic attack to meta/para positions relative to the nitrile group. Comparative studies with analogs (e.g., 4-Bromo-2-(methylamino)benzonitrile) show steric hindrance from the ethoxyethoxy chain reduces reaction rates with bulky nucleophiles. Kinetic assays under controlled pH and solvent conditions (e.g., DMF vs. THF) can quantify these effects .

Q. What computational strategies predict the compound’s reactivity in cross-coupling reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations using SMILES/InChI descriptors (e.g.,

C1=CC(=C(C(=C1Br)OCCOC)C#N) model transition states for Suzuki-Miyaura couplings. Molecular docking studies assess interactions with palladium catalysts, while electrostatic potential maps predict sites for electrophilic attack .

Q. How can researchers resolve contradictions in reported reaction yields for derivatives of this compound?

- Methodological Answer : Systematic optimization of reaction parameters (e.g., catalyst loading, temperature, solvent polarity) is essential. For example, brominated analogs show yield discrepancies due to competing side reactions (e.g., dehalogenation). Use Design of Experiments (DoE) frameworks to isolate critical variables and validate reproducibility .

Q. What experimental designs compare the adsorption behavior of this compound on metal surfaces?

- Methodological Answer : Surface-enhanced Raman spectroscopy (SERS) or X-ray photoelectron spectroscopy (XPS) can probe adsorption on Ag, Pd, or Au surfaces. Competitive adsorption studies with benzonitrile derivatives (e.g., 4-Bromo-2,3-difluorobenzonitrile) reveal how substituents modulate binding affinity. Solvent effects (e.g., benzonitrile’s dipole moment) must be controlled .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.